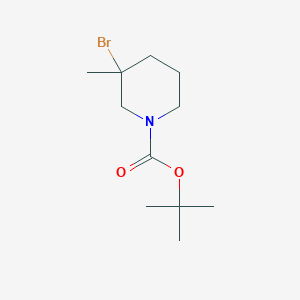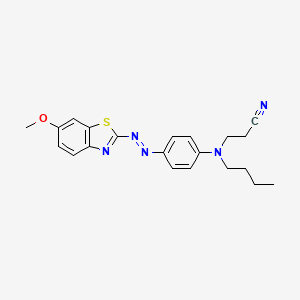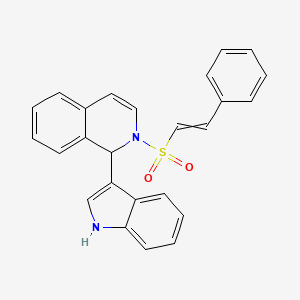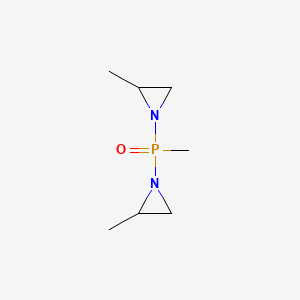
3-Chlorotoluene-D7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chlorotoluene-D7 is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. The chemical formula for this compound is ClC₆D₄CD₃, and it is a derivative of 3-chlorotoluene where the hydrogen atoms are replaced with deuterium atoms. This compound is primarily used in scientific research, particularly in studies involving isotopic labeling and reaction mechanisms.
準備方法
Synthetic Routes and Reaction Conditions
3-Chlorotoluene-D7 can be synthesized through the deuteration of 3-chlorotoluene. The process involves the exchange of hydrogen atoms with deuterium atoms. One common method is the catalytic deuteration of 3-chlorotoluene using deuterium gas (D₂) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is typically carried out under high pressure and elevated temperatures to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors and high-purity deuterium gas to achieve the desired isotopic enrichment. The product is then purified through distillation and other separation techniques to obtain high-purity this compound.
化学反応の分析
Types of Reactions
3-Chlorotoluene-D7 undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The methyl group in this compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The aromatic ring can undergo reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu). The reaction typically requires elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum (Pt) are used in the presence of hydrogen gas (H₂).
Major Products
Substitution: Products include various substituted aromatic compounds depending on the nucleophile used.
Oxidation: Products include 3-chlorobenzaldehyde and 3-chlorobenzoic acid.
Reduction: Products include partially or fully hydrogenated aromatic compounds.
科学的研究の応用
3-Chlorotoluene-D7 is widely used in scientific research due to its isotopic labeling properties. Some key applications include:
Chemistry: Used in studies of reaction mechanisms and kinetics to trace the movement of atoms during chemical reactions.
Biology: Employed in metabolic studies to understand the pathways and interactions of deuterated compounds in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to track the distribution and metabolism of deuterated drugs.
Industry: Applied in the development of new materials and catalysts, as well as in environmental testing to trace pollutants.
作用機序
The mechanism of action of 3-Chlorotoluene-D7 involves its interaction with various molecular targets and pathways. In nucleophilic aromatic substitution reactions, the chlorine atom is replaced by a nucleophile through the formation of a Meisenheimer complex. This intermediate is stabilized by the electron-withdrawing effects of the chlorine atom, facilitating the substitution reaction. In oxidation reactions, the methyl group is converted to an aldehyde or carboxylic acid through the formation of intermediate species such as alcohols or ketones.
類似化合物との比較
3-Chlorotoluene-D7 can be compared with other deuterated and non-deuterated chlorotoluenes:
3-Chlorotoluene: The non-deuterated counterpart, which has similar chemical properties but lacks the isotopic labeling benefits.
2-Chlorotoluene-D7: Another deuterated isomer with the chlorine atom in the ortho position, which may exhibit different reactivity and physical properties.
4-Chlorotoluene-D7: A deuterated isomer with the chlorine atom in the para position, also showing different reactivity and properties.
The uniqueness of this compound lies in its specific isotopic labeling, which makes it valuable for tracing studies and understanding reaction mechanisms in greater detail.
特性
分子式 |
C7H7Cl |
|---|---|
分子量 |
133.62 g/mol |
IUPAC名 |
1-chloro-2,3,4,6-tetradeuterio-5-(trideuteriomethyl)benzene |
InChI |
InChI=1S/C7H7Cl/c1-6-3-2-4-7(8)5-6/h2-5H,1H3/i1D3,2D,3D,4D,5D |
InChIキー |
OSOUNOBYRMOXQQ-AAYPNNLASA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])Cl)[2H])C([2H])([2H])[2H])[2H] |
正規SMILES |
CC1=CC(=CC=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



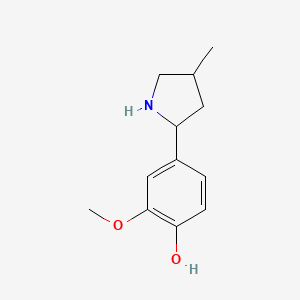
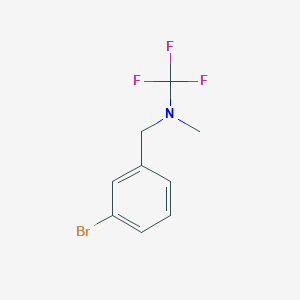
![Imidazo[4,5,1-jk][1,3,4]benzotriazepine](/img/structure/B13948032.png)
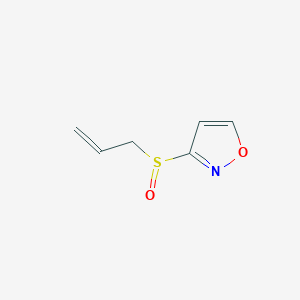
![7-methoxy-5-methyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole](/img/structure/B13948048.png)
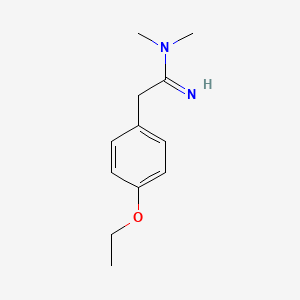
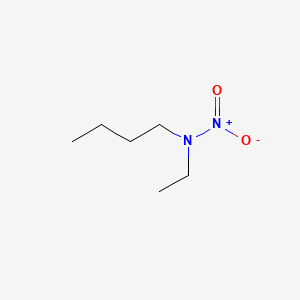
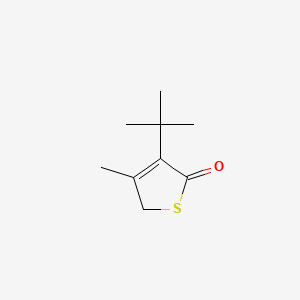
![Furo[4,3,2-de][1]benzopyran](/img/structure/B13948071.png)
